![molecular formula C11H14F2O2 B13327872 2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one](/img/structure/B13327872.png)
2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one
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Overview
Description
2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one is a chemical compound with the molecular formula C11H14F2O2 and a molecular weight of 216.22 g/mol This compound is characterized by its spirocyclic structure, which consists of two rings connected through a single atom, creating a unique three-dimensional shape
Preparation Methods
The synthesis of 2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a spiro[4.4]nonane derivative with difluoroacetic anhydride under controlled conditions . The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The difluoroacetyl group is known to enhance the compound’s binding affinity to these targets, thereby increasing its potency. The spirocyclic structure also contributes to the compound’s stability and bioavailability, making it an attractive candidate for drug development .
Comparison with Similar Compounds
2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one can be compared with other spirocyclic compounds, such as:
Spiro[4.4]nonane: Lacks the difluoroacetyl group, resulting in different chemical reactivity and biological activity.
Spiro[4.5]decane: Contains an additional carbon atom in the ring system, leading to variations in its physical and chemical properties.
Spiro[4.4]nonan-1-ol:
The uniqueness of this compound lies in its combination of the spirocyclic structure and the difluoroacetyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14F2O2 |
---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
3-(2,2-difluoroacetyl)spiro[4.4]nonan-4-one |
InChI |
InChI=1S/C11H14F2O2/c12-10(13)8(14)7-3-6-11(9(7)15)4-1-2-5-11/h7,10H,1-6H2 |
InChI Key |
LHVJSIOIOGFFDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC(C2=O)C(=O)C(F)F |
Origin of Product |
United States |
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